N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide
Description
N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl group, a fluoropyrimidine moiety, and a piperazine ring, making it structurally complex and potentially versatile in its applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN5O/c17-13-10-18-16(19-11-13)22-8-6-21(7-9-22)12-15(23)20-14-4-2-1-3-5-14/h10-11,14H,1-9,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGXYHMSNIYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form the 5-fluoropyrimidin-2-yl-piperazine intermediate.
Acylation Reaction: This intermediate is then subjected to an acylation reaction with N-cyclohexyl-2-bromoacetamide. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Automated Synthesis: Employing automated synthesis platforms to reduce human error and increase reproducibility.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the fluoropyrimidine ring or other functional groups.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide exerts its effects is often related to its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-cyclohexyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]acetamide: Contains a methyl group instead of fluorine.
Uniqueness
N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
